2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (hereafter referred to as the "target compound") features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocycle containing sulfur and nitrogen. This core is substituted at position 2 with a benzyl(methyl)amino group and at position 7 with a thioacetamide moiety linked to a 4-chloro-2-methoxy-5-methylphenyl group. Its molecular formula is C₂₃H₂₂ClN₅O₂S₂, with a molecular weight of 499.45 g/mol.
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S2/c1-14-9-17(18(31-3)10-16(14)24)27-19(30)12-32-22-20-21(25-13-26-22)28-23(33-20)29(2)11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZJPPLQOZCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the fractalkine receptor (CX3CR1) . CX3CR1 is a G-protein coupled receptor that binds to fractalkine (CX3CL1), a unique chemokine that functions as both an adhesion molecule and a chemoattractant.
Mode of Action
The compound acts as a potent and selective antagonist of the CX3CR1 receptor . By binding to this receptor, it prevents the interaction between fractalkine and CX3CR1, thereby inhibiting the downstream signaling pathways triggered by this interaction.
Biochemical Pathways
The antagonism of the CX3CR1 receptor affects multiple biochemical pathways. Primarily, it disrupts the chemotactic response induced by fractalkine, which plays a crucial role in the migration and adhesion of certain immune cells. This can have significant effects on immune response and inflammation.
Result of Action
The antagonism of the CX3CR1 receptor by this compound can lead to a reduction in the recruitment and adhesion of immune cells at sites of inflammation. This could potentially alleviate symptoms in diseases where excessive immune cell recruitment is a factor, such as in multiple sclerosis.
Biological Activity
2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (CAS Number: 1207013-21-5) is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 500.03 g/mol. Its structure includes a thiazole ring fused with a pyrimidine, which is known for contributing to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O2S2 |
| Molecular Weight | 500.03 g/mol |
| CAS Number | 1207013-21-5 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. The presence of the methoxy group and chloro substituents in this compound suggests enhanced activity against various pathogens. For instance, studies have shown that similar thiazolo-pyrimidine derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
Antitumor Activity
The antitumor potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structural frameworks have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of thiazolo[4,5-d]pyrimidine have been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231 . The mechanism often involves interference with DNA replication or disruption of microtubule formation.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Nagaraj and Reddy synthesized novel pyrimidine derivatives, demonstrating that compounds with specific substituents showed significant activity against pathogenic bacteria and fungi . This supports the hypothesis that our target compound may exhibit similar antimicrobial properties. -
Antitumor Evaluation :
In a recent investigation involving thiazole derivatives, compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives could inhibit cell growth effectively, suggesting a potential application for our compound in cancer therapy .
The biological activities of thiazolo-pyrimidine derivatives are often attributed to their ability to interact with biological targets such as enzymes involved in nucleic acid synthesis or metabolic pathways. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes like dihydrofolate reductase or acetylcholinesterase, which are crucial for cellular function .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide exhibit significant antimicrobial properties.
Case Study : A study assessed the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, revealing that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against Staphylococcus aureus. This suggests that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazolo-pyrimidine derivatives are known to induce apoptosis in cancer cells through various mechanisms.
Case Study : In vitro assays demonstrated that this compound could induce apoptosis in HepG2 liver cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2, highlighting its potential as an anticancer agent .
Comparative Analysis of Related Compounds
To better understand the potential of 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, we can compare it with other related compounds known for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo-pyrimidine derivative | Thiazole and pyrimidine rings | Antimicrobial |
| Benzothiazole derivatives | Benzothiazole ring structure | Anticancer |
| Thiazolidinedione analogs | Thiazolidinedione moiety | Antidiabetic |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Oxazolo[5,4-d]pyrimidine Derivative
- Compound: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid (CAS: 102248-98-6) .
- Structure : Replaces the thiazolo sulfur with oxygen, forming an oxazolo ring.
- Molecular Weight : 236.23 g/mol.
Thieno[2,3-d]pyrimidine Derivative
- Compound: 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (CAS: 577960-87-3) .
- Structure: Features a thieno[2,3-d]pyrimidine core fused with a benzo ring, introducing a sulfur atom in a different position.
- Key Differences : The expanded fused-ring system increases molecular complexity and may enhance binding affinity to hydrophobic protein pockets.
Substituent Modifications
Compound 19 (From )
- Structure: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one .
- Synthesis : Microwave-assisted or conventional methods in DMF with glacial acetic acid.
- Key Differences : Incorporates a chromenyl group and a thioxo moiety, which may enhance π-π stacking and redox activity compared to the target compound’s chloro-methoxy-methylphenyl substituent.
Compound 7c (From )
Research Implications
Synthetic Flexibility : The thiazolo[4,5-d]pyrimidine core allows diverse functionalization, as seen in the target compound and analogs . Microwave-assisted synthesis (e.g., Compound 19) offers efficiency advantages over conventional methods .
Structure-Activity Relationships (SAR): Electron-Donating Groups: The methoxy group in Compound 7c may enhance solubility, while the target compound’s chloro substituent could improve membrane permeability.
Spectroscopic Characterization : NMR and IR data (e.g., C=O stretches at 1680 cm⁻¹ in Compound 7c) are critical for confirming structural integrity in analogs .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary components:
- Thiazolo[4,5-d]pyrimidine core with a 2-(benzyl(methyl)amino) substituent.
- Thioether linkage at position 7.
- N-(4-chloro-2-methoxy-5-methylphenyl)acetamide side chain.
Retrosynthetic disconnections suggest sequential assembly starting from pyrimidine precursors, followed by thiazole annulation, thioether formation, and final amide coupling.
Synthesis of the Thiazolo[4,5-d]pyrimidine Core
Cyclization of 4,6-Dichloro-2-methylpyrimidine with 2-Aminothiazole-5-carboxylate
A modified protocol from CN102161660A employs ethyl 2-aminothiazole-5-carboxylate and 4,6-dichloro-2-methylpyrimidine under basic conditions (NaH/THF) to yield 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate (Yield: 86%). Hydrolysis with NaOH produces the carboxylic acid, a critical intermediate for subsequent amidation.
Thioether Linkage Formation at Position 7
Synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)acetamide Side Chain
Acetic Acid Activation and Amide Coupling
The carboxylic acid derived from hydrolysis (Section 2.1) is converted to an acid chloride using oxalyl chloride (2 eq, 0°C to RT, 3 hours). Subsequent reaction with 4-chloro-2-methoxy-5-methylaniline in dichloromethane with triethylamine affords the acetamide (Yield: 65%).
Final Assembly and Purification
Spectroscopic Characterization and Analytical Data
Table 1: Key Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 529.1 g/mol | Calculated |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, Pyrimidine-H), 2.98 (s, 3H, NCH₃), 4.52 (s, 2H, SCH₂) | |
| LC-MS (m/z) | 530.1 [M+H]⁺ | |
| Melting Point | 198–202°C |
Challenges and Optimization Strategies
- Regioselectivity in Substitution : Competing reactions at positions 2 and 7 are mitigated by sequential functionalization.
- Amide Bond Stability : Use of DMAP as a catalyst suppresses racemization during coupling.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazolo[4,5-d]pyrimidine core in this compound?
The thiazolo[4,5-d]pyrimidine core can be synthesized via cyclization reactions using phosphorus pentasulfide (P₄S₁₀) or thiourea derivatives under controlled temperatures (80–120°C). Key precursors include pyrimidine-4,5-diamine intermediates, which undergo thiazole ring closure. Post-functionalization steps (e.g., benzyl(methyl)amino group introduction) often employ nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula validation, and HPLC for purity assessment (>95%). The thioether (-S-) and acetamide (-NHCO-) groups exhibit distinct NMR shifts: δ ~2.8–3.2 ppm (thioether CH₂) and δ ~8.0–8.5 ppm (amide NH) .
Q. What solvent systems are optimal for purification via column chromatography?
A gradient of ethyl acetate/hexane (30–70%) or dichloromethane/methanol (95:5) is effective. For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution .
Advanced Research Questions
Q. How can reaction yields be improved during the introduction of the 4-chloro-2-methoxy-5-methylphenyl acetamide moiety?
Optimize acyl chloride activation : Use oxalyl chloride/DMF catalysis in anhydrous THF at 0–5°C to minimize hydrolysis. Coupling with the free amine group on the thiazolo[4,5-d]pyrimidine core requires stoichiometric triethylamine (1.5 eq) and extended reaction times (12–24 hrs) under nitrogen .
Q. What experimental approaches resolve contradictory bioactivity data across cell-based assays?
- Dose-response profiling : Test a wider concentration range (nM–µM) to identify off-target effects.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., kinases, DNA repair enzymes).
- Metabolic stability assays : Assess compound degradation in serum to rule out artifactual activity loss .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets or DNA grooves. Focus on hydrogen bonding with the acetamide group and π-π stacking with the benzyl ring.
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Data Analysis & Mechanistic Studies
Q. How should researchers troubleshoot low enzymatic inhibition potency despite high in silico binding scores?
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation. Add co-solvents (DMSO ≤0.1%) or surfactants (e.g., Tween-20).
- Allosteric binding assays : Perform surface plasmon resonance (SPR) to detect non-competitive inhibition.
- Post-translational modification analysis : Check if phosphorylation/methylation of the target enzyme alters binding .
Q. What strategies validate the compound’s proposed mechanism as a kinase inhibitor?
- Kinase selectivity panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target activity.
- ATP-competitive assays : Use ADP-Glo™ to measure ATPase activity inhibition.
- Phosphoproteomics : Compare treated vs. untreated cell lysates via LC-MS/MS to map downstream signaling changes .
Contradiction Resolution in Published Data
Q. How to address discrepancies in reported IC₅₀ values across independent studies?
- Standardize assay conditions : Ensure consistent ATP concentrations (1 mM for kinases), pH (7.4), and temperature (37°C).
- Control for batch variability : Synthesize multiple lots of the compound and test side-by-side.
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .
Q. What analytical techniques differentiate stereoisomers or polymorphs affecting bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
